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Compound of Interest

Compound Name: Acarbose sulfate

Cat. No.: B15582419

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cardiovascular outcomes associated with
Acarbose treatment, validated across multiple studies. It offers a comparative perspective
against other major classes of type 2 diabetes medications, supported by quantitative data
from key clinical trials and meta-analyses. Detailed experimental protocols and visual
representations of signaling pathways and trial workflows are included to facilitate a deeper
understanding of the evidence base.

Comparative Analysis of Cardiovascular Outcomes

The following table summarizes the cardiovascular outcome data for Acarbose and comparator
drug classes: Sodium-Glucose Co-transporter-2 (SGLT2) inhibitors, Glucagon-Like Peptide-1
(GLP-1) Receptor Agonists, and Dipeptidyl Peptidase-4 (DPP-4) inhibitors.
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*5-point MACE (Major Adverse Cardiovascular Events) in the ACE trial included cardiovascular
death, non-fatal myocardial infarction, non-fatal stroke, hospital admission for unstable angina,
and hospital admission for heart failure.[5] **3-point MACE is a composite of cardiovascular
death, non-fatal myocardial infarction, and non-fatal stroke.[6][7]

Experimental Protocols
STOP-NIDDM Trial (Study to Prevent Non-Insulin-
Dependent Diabetes Mellitus)

» Objective: To assess the effect of acarbose in preventing or delaying the development of
type 2 diabetes in individuals with impaired glucose tolerance (IGT) and to evaluate its
impact on cardiovascular events and hypertension.[4][10]

o Study Design: International, multicenter, double-blind, placebo-controlled, randomized trial.

[3]

o Participants: 1,429 patients with IGT.[3]
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« Intervention: Patients were randomized to receive either 100 mg of acarbose three times a
day or a placebo.[3]

e Primary Outcome: Development of type 2 diabetes.[10]

e Secondary Cardiovascular Outcomes: Development of major cardiovascular events (a
composite of coronary heart disease, cardiovascular death, congestive heart failure,
cerebrovascular event, and peripheral vascular disease) and hypertension.[3][4]

Follow-up: Mean of 3.3 years.[3]

ACE Trial (Acarbose Cardiovascular Evaluation)

o Objective: To determine if acarbose could reduce the risk of cardiovascular events in
Chinese patients with established coronary heart disease and impaired glucose tolerance.[5]
[11]

o Study Design: Randomized, double-blind, placebo-controlled, phase 4 trial.[5]

o Participants: 6,522 Chinese patients with coronary heart disease and impaired glucose
tolerance.[5][11]

« Intervention: Patients were randomly assigned to receive oral acarbose (50 mg three times a
day) or a matching placebo, in addition to standardized cardiovascular secondary prevention
therapy.[5]

e Primary Outcome: A five-point composite of cardiovascular death, non-fatal myocardial
infarction, non-fatal stroke, hospital admission for unstable angina, and hospital admission
for heart failure.[5]

e Follow-up: Median of 5.0 years.[5]

Visualizing Methodologies and Mechanisms

To further clarify the experimental design and the proposed biological activity of Acarbose, the
following diagrams are provided.
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Experimental Workflow of a Typical Acarbose Cardiovascular Outcome Trial.
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Proposed Signaling Pathway for Acarbose's Cardiovascular Impact.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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